molecular formula C8H10N2O2S B13667889 Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate

Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate

Cat. No.: B13667889
M. Wt: 198.24 g/mol
InChI Key: CKTPBJBBZFYBFS-UHFFFAOYSA-N
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Description

Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate is a heterocyclic compound that combines the structural elements of pyrazole and thiazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antibacterial, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate typically involves the annulation of the pyrazole ring to the thiazine ring. One common method starts with commercially available pyrazole derivatives, which undergo a series of steps including alkylation, cyclization, and deprotection to yield the desired compound . The reaction conditions often involve the use of protecting groups and specific reagents to control the regioselectivity and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways essential for the survival of cancer cells or bacteria . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate
  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
  • 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine

Uniqueness

Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate is unique due to its specific combination of pyrazole and thiazine rings, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit higher specificity and potency in certain biological assays .

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate

InChI

InChI=1S/C8H10N2O2S/c1-12-8(11)6-4-9-10-2-3-13-5-7(6)10/h4H,2-3,5H2,1H3

InChI Key

CKTPBJBBZFYBFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CSCCN2N=C1

Origin of Product

United States

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